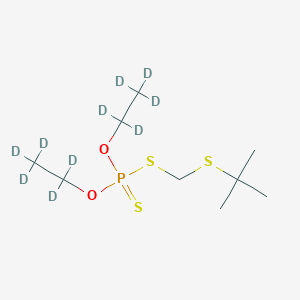
Terbufos-d10 (O,O-diethyl-d10)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbufos-d10 (O,O-diethyl-d10): is a stable isotope-labeled compound used primarily in analytical chemistry. It is a derivative of terbufos, an organophosphate insecticide and nematicide. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various research applications, particularly in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terbufos-d10 (O,O-diethyl-d10) involves the incorporation of deuterium into the terbufos molecule. The primary synthetic route includes the reaction of diethyl phosphorodithioic acid with formaldehyde and tert-butylthiol in the presence of deuterated reagents. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of Terbufos-d10 (O,O-diethyl-d10) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s chemical purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Terbufos-d10 (O,O-diethyl-d10) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Hydrolysis: Alkaline conditions, such as sodium hydroxide or potassium hydroxide solutions, are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Diethyl phosphorodithioic acid and tert-butylthiol.
Substitution: Various substituted phosphorodithioates.
Scientific Research Applications
Chemistry: Terbufos-d10 (O,O-diethyl-d10) is used as an internal standard in mass spectrometry for the quantification of terbufos residues in environmental and biological samples. Its stable isotope labeling allows for accurate and precise measurements .
Biology: In biological research, Terbufos-d10 (O,O-diethyl-d10) is used to study the metabolism and degradation pathways of terbufos in organisms. It helps in understanding the biotransformation processes and the formation of metabolites .
Medicine: Although not directly used in medicine, the compound’s role in analytical chemistry aids in the detection and monitoring of terbufos exposure in clinical toxicology .
Industry: In the industrial sector, Terbufos-d10 (O,O-diethyl-d10) is used in quality control and regulatory compliance testing to ensure that terbufos levels in agricultural products are within safe limits .
Mechanism of Action
Terbufos-d10 (O,O-diethyl-d10) itself does not have a direct mechanism of action as it is primarily used as an analytical standard. its parent compound, terbufos, acts as an acetylcholinesterase inhibitor. Terbufos inactivates acetylcholinesterase by phosphorylating the hydroxyl group of serine at the enzyme’s active site, leading to the accumulation of acetylcholine and subsequent neurotoxicity .
Comparison with Similar Compounds
Terbufos: The non-deuterated parent compound used as an insecticide and nematicide.
Phorate: Another organophosphate insecticide with a similar mechanism of action.
Disulfoton: An organophosphate insecticide with comparable chemical properties and applications.
Uniqueness: Terbufos-d10 (O,O-diethyl-d10) is unique due to its stable isotope labeling, which makes it particularly valuable in analytical chemistry for precise quantification and tracing studies. The deuterium atoms provide a distinct mass difference, allowing for clear differentiation from non-labeled compounds in mass spectrometric analyses .
Properties
Molecular Formula |
C9H21O2PS3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
tert-butylsulfanylmethylsulfanyl-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS3/c1-6-10-12(13,11-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3/i1D3,2D3,6D2,7D2 |
InChI Key |
XLNZEKHULJKQBA-HXOHQZFQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])SCSC(C)(C)C |
Canonical SMILES |
CCOP(=S)(OCC)SCSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















